molecular formula C17H20N2O2 B4043700 N-[(2-phenoxy-3-pyridinyl)methyl]tetrahydro-2H-pyran-4-amine

N-[(2-phenoxy-3-pyridinyl)methyl]tetrahydro-2H-pyran-4-amine

Cat. No.: B4043700
M. Wt: 284.35 g/mol
InChI Key: FWXDHVCJMOGHNN-UHFFFAOYSA-N
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Description

N-[(2-phenoxy-3-pyridinyl)methyl]tetrahydro-2H-pyran-4-amine is a useful research compound. Its molecular formula is C17H20N2O2 and its molecular weight is 284.35 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 284.152477885 g/mol and the complexity rating of the compound is 289. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Bioactivity

Chemical synthesis and bioactivity studies have yielded insights into the antitumor, antifungal, and antibacterial properties of compounds related to N-[(2-phenoxy-3-pyridinyl)methyl]tetrahydro-2H-pyran-4-amine. For example, pyrazole derivatives, which share structural similarities, have shown significant biological activity, highlighting the importance of such compounds in developing pharmacophores for various bioactivities (Titi et al., 2020).

Green Chemistry and Catalysis

The principles of green chemistry are applied in the synthesis of biologically important molecules, using water as a solvent and microwave-assisted reactions to enhance efficiency and environmental friendliness. Such methodologies underscore the value of this compound and its derivatives in sustainable chemical practices (Shi et al., 2008).

Organic Synthesis

The compound and its analogs are utilized in organic synthesis, demonstrating versatility in forming complex molecules. For instance, the phosphine-catalyzed [4 + 2] annulation reactions to synthesize tetrahydropyridines indicate the potential of these compounds in constructing functionalized organic structures with high regioselectivity and diastereoselectivity (Zhu et al., 2003).

Properties

IUPAC Name

N-[(2-phenoxypyridin-3-yl)methyl]oxan-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2/c1-2-6-16(7-3-1)21-17-14(5-4-10-18-17)13-19-15-8-11-20-12-9-15/h1-7,10,15,19H,8-9,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWXDHVCJMOGHNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1NCC2=C(N=CC=C2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.